3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the third position, a methyl group at the first position, and a sulfonyl chloride group at the fourth position of the pyrazole ring. The sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
Scientific Research Applications
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but without the methoxy group, leading to different reactivity and applications.
3-methoxy-1H-pyrazole-4-sulfonyl chloride: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
The presence of both the methoxy and methyl groups in 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride imparts unique steric and electronic properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H7ClN2O3S |
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Molecular Weight |
210.64 g/mol |
IUPAC Name |
3-methoxy-1-methylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-3-4(12(6,9)10)5(7-8)11-2/h3H,1-2H3 |
InChI Key |
RHCWFRGEUOGREM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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